REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH:2]=[CH2:3].C1CC=CC=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:2]1[CH:1]2[CH:14]3[CH:13]=[CH:12][CH:16]([CH:11]2[CH:17]=[CH:3]1)[CH2:15]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was agitated through all night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The derivative was synthesized
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH:2]=[CH2:3].C1CC=CC=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:2]1[CH:1]2[CH:14]3[CH:13]=[CH:12][CH:16]([CH:11]2[CH:17]=[CH:3]1)[CH2:15]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was agitated through all night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The derivative was synthesized
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH:2]=[CH2:3].C1CC=CC=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:2]1[CH:1]2[CH:14]3[CH:13]=[CH:12][CH:16]([CH:11]2[CH:17]=[CH:3]1)[CH2:15]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was agitated through all night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The derivative was synthesized
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH:2]=[CH2:3].C1CC=CC=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:2]1[CH:1]2[CH:14]3[CH:13]=[CH:12][CH:16]([CH:11]2[CH:17]=[CH:3]1)[CH2:15]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was agitated through all night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The derivative was synthesized
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |